(6Z)-6-(4-{2-[(4-chlorophenyl)sulfanyl]ethoxy}-3-methoxybenzylidene)-2-ethyl-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one
Description
The compound (6Z)-6-[(4-{2-[(4-CHLOROPHENYL)SULFANYL]ETHOXY}-3-METHOXYPHENYL)METHYLIDENE]-2-ETHYL-5-IMINO-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE is a complex organic molecule characterized by its unique structure, which includes a thiadiazolo-pyrimidinone core
Properties
Molecular Formula |
C23H21ClN4O3S2 |
|---|---|
Molecular Weight |
501.0 g/mol |
IUPAC Name |
(6Z)-6-[[4-[2-(4-chlorophenyl)sulfanylethoxy]-3-methoxyphenyl]methylidene]-2-ethyl-5-imino-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one |
InChI |
InChI=1S/C23H21ClN4O3S2/c1-3-20-27-28-21(25)17(22(29)26-23(28)33-20)12-14-4-9-18(19(13-14)30-2)31-10-11-32-16-7-5-15(24)6-8-16/h4-9,12-13,25H,3,10-11H2,1-2H3/b17-12-,25-21? |
InChI Key |
QCJJAECLTAUCQF-VFHVDCSJSA-N |
Isomeric SMILES |
CCC1=NN2C(=N)/C(=C/C3=CC(=C(C=C3)OCCSC4=CC=C(C=C4)Cl)OC)/C(=O)N=C2S1 |
Canonical SMILES |
CCC1=NN2C(=N)C(=CC3=CC(=C(C=C3)OCCSC4=CC=C(C=C4)Cl)OC)C(=O)N=C2S1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6Z)-6-[(4-{2-[(4-CHLOROPHENYL)SULFANYL]ETHOXY}-3-METHOXYPHENYL)METHYLIDENE]-2-ETHYL-5-IMINO-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE typically involves multi-step organic reactions. The process begins with the preparation of the thiadiazolo-pyrimidinone core, followed by the introduction of the chlorophenylsulfanyl and methoxyphenyl groups through various substitution reactions. The final step involves the formation of the imino group under specific reaction conditions, such as the use of strong bases or acids to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors and automated synthesis equipment to streamline the process and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
(6Z)-6-[(4-{2-[(4-CHLOROPHENYL)SULFANYL]ETHOXY}-3-METHOXYPHENYL)METHYLIDENE]-2-ETHYL-5-IMINO-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Common reagents used in these reactions include strong acids and bases, oxidizing and reducing agents, and various solvents such as dichloromethane, ethanol, and water. Reaction conditions typically involve controlled temperatures and pressures to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
(6Z)-6-[(4-{2-[(4-CHLOROPHENYL)SULFANYL]ETHOXY}-3-METHOXYPHENYL)METHYLIDENE]-2-ETHYL-5-IMINO-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE: has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, including drug development and disease treatment.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (6Z)-6-[(4-{2-[(4-CHLOROPHENYL)SULFANYL]ETHOXY}-3-METHOXYPHENYL)METHYLIDENE]-2-ETHYL-5-IMINO-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting or activating their functions. This interaction can lead to various biological effects, such as the inhibition of microbial growth or the induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other thiadiazolo-pyrimidinone derivatives and chlorophenylsulfanyl-containing molecules. Examples include:
- 2,3-Dichloroaniline
- 2,4-Dichloroaniline
- 2,5-Dichloroaniline
Uniqueness
The uniqueness of (6Z)-6-[(4-{2-[(4-CHLOROPHENYL)SULFANYL]ETHOXY}-3-METHOXYPHENYL)METHYLIDENE]-2-ETHYL-5-IMINO-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE lies in its specific structural features, which confer distinct chemical and biological properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
